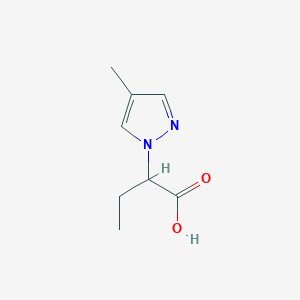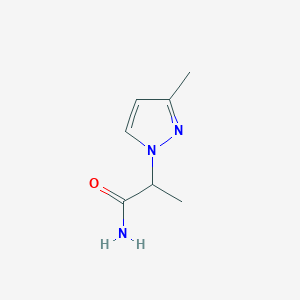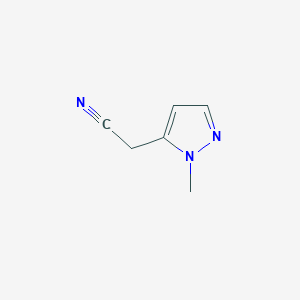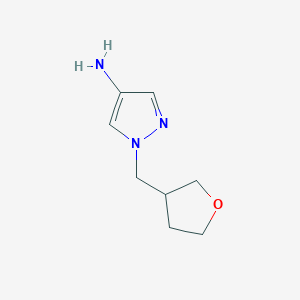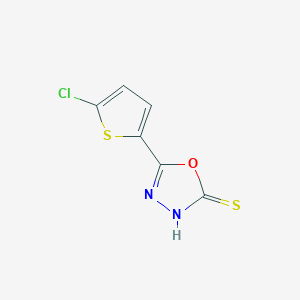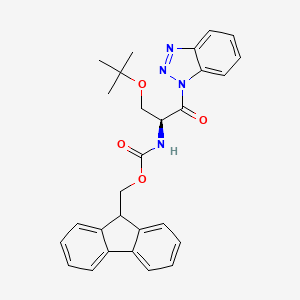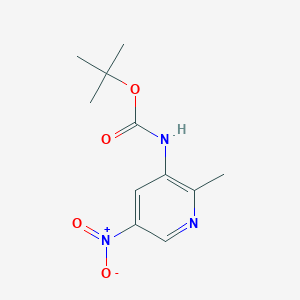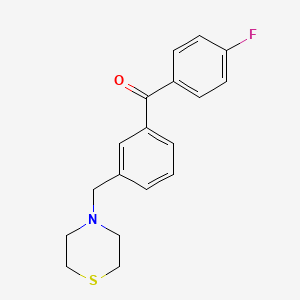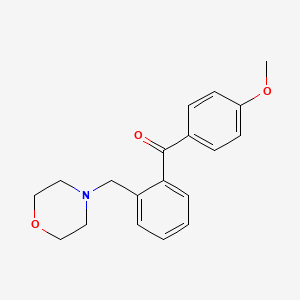
4'-Methoxy-2-morpholinomethyl benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 4'-Methoxy-2-morpholinomethyl benzophenone, is related to a class of compounds that have been studied for their biological activities, particularly as analogs of colchicine and for their anti-proliferative properties against neoplastic cells. These compounds often feature a benzophenone core structure with various substitutions that can significantly affect their biological activity and physical properties .
Synthesis Analysis
The synthesis of related benzophenone analogs involves multi-step reaction sequences starting from (4-hydroxy-aryl)-aryl methanones. The introduction of a morpholine moiety is a common strategy to enhance the biological activity of these compounds. For instance, a series of novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives have been synthesized and shown to possess significant anti-proliferative activity, with specific substitutions on the benzophenone ring being crucial for this effect .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a benzophenone core, which can be modified with various substituents. The structural analysis of related compounds, such as the tropone analog of colchicine, reveals that despite the absence of certain rings, the conformation of the molecule can be similar to that of the parent compound. The dihedral angle between the planes of the rings and the presence of non-aromatic troponoid rings are notable features .
Chemical Reactions Analysis
The reactivity of benzophenone derivatives with nucleophiles such as morpholine has been explored. For example, 2-benzyl-5-methoxy-1,4-benzoquinones react with morpholine to yield 2-phenylmorpholinomethylhydroquinones. Additionally, a novel amination reaction has been observed with certain quinone derivatives, leading to the formation of morpholino benzofurans .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of morpholine and other substituents can affect the compound's solubility, stability, and hydrogen bonding capability. For instance, the title compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, exhibits inter and intra-molecular hydrogen bonding, which contributes to the stability of the molecule in the solid state. The conformation of the rings, such as the chair conformation of the piperidine and morpholine rings, also plays a role in the overall properties of the compound .
Aplicaciones Científicas De Investigación
Phototoxicity and Photoprotection
Benzophenones, including variants like 4'-Methoxy-2-morpholinomethyl benzophenone, are often studied for their phototoxic and photoprotective properties. Placzek et al. (2013) analyzed a range of benzophenone derivatives, revealing that minor molecular changes can significantly alter their phototoxic characteristics. Some derivatives are known for photoprotective use, commonly in sunscreens and cosmetic products, to shield skin and hair from UV radiation (Placzek et al., 2013).
Environmental and Health Impact
Research has also been conducted on the environmental presence and health impacts of benzophenone derivatives. Gao et al. (2015) measured the concentrations of various benzophenone types, including 4'-Methoxy-2-morpholinomethyl benzophenone, in urine samples of young adults, providing insights into human exposure levels (Gao et al., 2015). Additionally, Kunisue et al. (2012) investigated the association of benzophenone-type UV filters with endometriosis, indicating potential estrogen-dependent disease risks (Kunisue et al., 2012).
Analytical Detection and Extraction Methods
Advancements in analytical chemistry have enabled the efficient detection and extraction of benzophenone derivatives from various samples. For example, a method using dispersive liquid-liquid microextraction (DLLME) for detecting benzophenone-3 (a closely related compound) in human serum was developed by Tarazona et al. (2013), showcasing the evolving techniques in chemical analysis (Tarazona et al., 2013).
Photochemical and Polymerization Applications
Benzophenone derivatives are also significant in photochemical applications. Fouassier et al. (1995) examined the efficiency of substituted benzophenones, including 4-methoxy-benzophenone, in photopolymerization processes. This research has implications for industrial applications where benzophenones act as photoinitiators (Fouassier et al., 1995).
Biological Effects and Endocrine Disruption
Studies have also focused on the biological effects and potential endocrine disruption properties of benzophenones. Molina-Molina et al. (2008) profiled various BP derivatives, including 2-hydroxy-4-methoxybenzophenone, using estrogen receptor-specific bioassays. These studies are crucial in understanding the potential health risks associated with these compounds (Molina-Molina et al., 2008).
Propiedades
IUPAC Name |
(4-methoxyphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-17-8-6-15(7-9-17)19(21)18-5-3-2-4-16(18)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUMBIVNXOXBEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643525 |
Source


|
| Record name | (4-Methoxyphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methoxy-2-morpholinomethyl benzophenone | |
CAS RN |
898750-02-2 |
Source


|
| Record name | (4-Methoxyphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

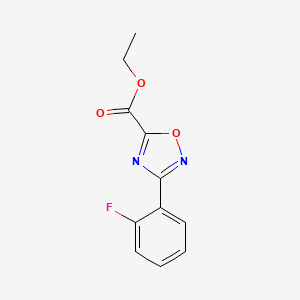
![Pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1327156.png)
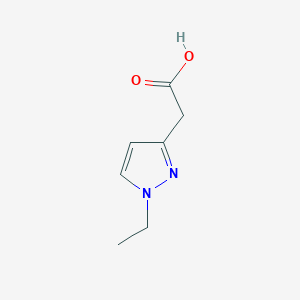
![[2-(1H-pyrazol-1-yl)butyl]amine](/img/structure/B1327160.png)
![5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B1327161.png)
